ASP4132 is a synthetically derived molecule identified as a potent and selective activator of adenosine monophosphate-activated protein kinase (AMPK). [] AMPK is a crucial cellular energy sensor that plays a vital role in regulating cellular metabolism and energy homeostasis. [, ] By activating AMPK, ASP4132 has demonstrated potential in preclinical studies as an anti-cancer agent. [, ] This analysis will focus exclusively on the scientific research aspects of ASP4132, excluding any drug-related information.
ASP4132 is classified within the category of AMPK activators, specifically designed for oral administration. It was synthesized as part of a research initiative focused on developing effective cancer therapies by targeting metabolic pathways. The compound was first reported in studies conducted by Kuramoto et al. in 2020, which highlighted its efficacy in inhibiting cell growth in various human cancer cell lines, including NSCLC and breast cancer .
The synthesis of ASP4132 involves multiple steps that are aimed at optimizing its potency and solubility. The process typically starts with the preparation of key intermediates that undergo various reactions, including alkylation and condensation.
ASP4132 features a complex molecular structure characterized by multiple aromatic rings and heteroatoms, which contribute to its biological activity.
ASP4132 participates in several chemical reactions that facilitate its activation of AMPK and subsequent biological effects.
The mechanism by which ASP4132 exerts its effects primarily involves the activation of AMPK.
ASP4132 exhibits several important physical and chemical properties that influence its pharmacokinetics and efficacy.
ASP4132 has significant potential applications in scientific research and clinical settings.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: